2,4,8-Trimethylquinoline
Overview
Description
2,4,8-Trimethylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicology and Carcinogenic Studies : 1,2-Dihydro-2,2,4-Trimethylquinoline, a derivative of quinoline and related to 2,4,8-Trimethylquinoline, is used as an antioxidant in rubbers and latexes. Studies have assessed its carcinogenic potential, particularly through dermal exposure, and examined nonneoplastic skin lesions, liver lesions, and renal tubule adenoma in rats and mice (National Toxicology Program technical report series, 1997).
Antioxidant Application in Animal Feed : Ethoxyquin, structurally similar to this compound, is used to protect animal feed against lipid peroxidation. Its safety and potential harmful effects on animals and humans have been evaluated, including studies on its metabolism and oxidation products (Blaszczyk et al., 2013).
Genotoxic Effects : Studies on ethoxyquin, a compound related to this compound, have shown DNA damage in human lymphocytes. This highlights the potential genotoxic effects of compounds within this chemical family (Blaszczyk, 2006).
Fluorimetric Properties : Research on 1,2-Dihydro-2,2,4-Trimethylquinoline has characterized its fluorescence emission, highlighting its potential use in analytical chemistry, particularly in the detection of polymer degradation (Moldovan et al., 2006).
Comparative Analysis of Cytotoxic and Genotoxic Effects : Comparative studies on derivatives of this compound, like 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline, have explored their cytotoxic, genotoxic, and antioxidant activities on human lymphocytes. This research is crucial for understanding the safety profile of these compounds (Blaszczyk & Skolimowski, 2006).
Synthesis and Potential Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde from 2,4,7-Trimethylquinoline has been explored for potential industrial and medical applications. These compounds are tested for their anticancer properties and activity against HIV (Aydemir & Kaban, 2018).
Free Radical Formation : Studies on ethoxyquin have revealed its free radical formation, which is crucial for understanding its antioxidant mechanism and potential implications in food chemistry and biology (Skaare & Henriksen, 1975).
C–N Bond Formation in Organic Synthesis : Research has been conducted on C,N-linked dimeric derivatives of 1,2-Dihydro-2,2,4-Trimethylquinolines, showcasing the role of silver ions in facilitating C–N bond formation. This has implications in organic synthesis and pharmaceutical development (Fotie et al., 2012).
Cytotoxicity and Genotoxicity in Food Safety : The potential cytotoxic and genotoxic effects of ethoxyquin, related to this compound, have been reviewed, highlighting its implications in food safety and possible biological consequences (Blaszczyk & Skolimowski, 2015).
Drug Development and Biological Activity : The development of drugs incorporating 8-hydroxyquinoline, similar to this compound, for various diseases including cancer, has been reviewed. These compounds exhibit antimicrobial, anticancer, and antifungal effects, indicating their broad therapeutic potential (Saadeh et al., 2020).
Photophysical Properties and DNA Binding : A study on a Zn (II) complex based on 8-hydroxyquinoline demonstrates its photophysical properties and DNA binding capabilities, suggesting applications in biochemistry and molecular biology (Huo et al., 2015).
Metabolism and Excretion : Research on the absorption, distribution, metabolism, and excretion of 1,2-Dihydro-2,2,4-Trimethylquinoline in rats provides insights into its pharmacokinetic profile, crucial for understanding its toxicity and potential therapeutic applications (Ioannou et al., 1987).
Mechanism of Action
Mode of Action
The combes quinoline synthesis, a common method for preparing quinoline compounds, involves the condensation of anilines with β-diketones to form substituted quinolines . The reaction mechanism undergoes three major steps, including the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism .
Pharmacokinetics
The compound’s molecular weight is 1712383 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,8-Trimethylquinoline. For instance, the compound’s phase change data, such as its triple point temperature and normal boiling temperature , can provide insights into its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Cellular Effects
Quinoline derivatives have been found to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .
Properties
IUPAC Name |
2,4,8-trimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYNUQREMCVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171574 | |
Record name | 2,4,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18441-61-7 | |
Record name | 2,4,8-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8-Trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8-TRIMETHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2,4,8-Trimethylquinoline impact the development of remediation strategies for uncontrolled landfills?
A1: The identification of this compound in the landfill leachate and soil [] emphasizes the complex chemical composition of such sites. This finding highlights the need for comprehensive analysis beyond common contaminants. Remediation strategies should consider the presence of such compounds, their potential toxicity, and persistence in the environment. Further research on bioremediation techniques, specifically targeting this compound and similar compounds, could be beneficial for effective site cleanup and risk mitigation.
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